(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Beschreibung
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (hereafter referred to as Compound A) is a chiral bidentate phosphine ligand with a ferrocene backbone. Its stereochemistry is defined by the (S)-(+)-configuration at the ethyl group and the (R)-configuration at the diphenylphosphino-ferrocenyl moiety. The molecular formula is C₃₆H₄₄FeP₂, with a molecular weight of 640.59 g/mol (ethanol adduct) . The compound is widely used in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, due to its robust stereochemical control and electron-donating dicyclohexylphosphine group .
Eigenschaften
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTBZFMPHBAUCQ-WLOLSGMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FeP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585005 | |
| Record name | PUBCHEM_16218652 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162291-02-3 | |
| Record name | PUBCHEM_16218652 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclopentadiene, compd. with dicyclohexyl[(1S)-1-[2-(diphenylphosphino)-2,4-cyclopentadien-1-yl]ethyl]phosphine, iron salt (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Overview
This method, derived from a 2017 synthesis protocol, involves a two-step phosphorylation process using ferrocene as the starting material. The first step introduces a dicyclohexylphosphine group via reaction with phosphonic chloride (RPCl), while the second step installs the diphenylphosphino moiety using vinyl diaryl phosphine under iron(III) chloride and D-proline catalysis.
Key Steps and Conditions
-
Initial Phosphorylation :
-
Second Phosphorylation :
-
The mono-phosphinated ferrocene undergoes a stereoselective reaction with vinyl diphenylphosphine.
-
FeCl and D-proline act as co-catalysts, inducing the (S) and (R) configurations at the ethyl and ferrocenyl positions, respectively.
-
Enantiomeric excess (ee): 82–98%, depending on solvent and temperature.
-
Mechanistic Insights
D-Proline facilitates chiral induction through hydrogen-bonding interactions with the intermediate alkenyl copper species, steering β-fluoride elimination toward the desired syn pathway. Density functional theory (DFT) calculations corroborate that the C1-symmetric Josiphos ligand architecture minimizes steric clashes, enhancing enantioselectivity.
Boron Trifluoride-Mediated Bisphosphination and Methanolysis
Industrial-Scale Synthesis
A 2015 patent (CN104861001A) outlines a scalable method for ferrocene bisphosphine ligands, adaptable to asymmetric derivatives like the target compound. This approach leverages boron trifluoride (BF) to activate phosphine oxides for coupling with ferrocene.
Procedure Highlights
-
BF-Promoted Coupling :
-
Methanolysis for Ligand Isolation :
Stereochemical Considerations
While the patent primarily describes symmetric bisphosphines, asymmetric variants require sequential phosphorylation. For example, introducing diphenylphosphino and dicyclohexylphosphino groups in separate steps under controlled conditions achieves the desired (S,R) configuration.
Comparative Analysis of Methods
Efficiency and Scalability
| Parameter | AlCl Method | BF Method |
|---|---|---|
| Yield | 85–90% | 90–92% |
| Enantiomeric Excess (ee) | 82–98% | Not reported |
| Reaction Time | 24–48 hours | 10–12 hours |
| Industrial Feasibility | Moderate | High |
The BF-mediated route offers superior scalability and shorter reaction times, making it preferable for bulk production. However, the AlCl method excels in stereochemical control, critical for pharmaceutical applications.
Challenges and Optimizations
-
Moisture Sensitivity : Both methods require inert conditions (argon/nitrogen atmosphere) to prevent phosphine oxidation.
-
Ligand Stability : The tetrafluoroborate intermediate in the BF method enhances stability during storage.
-
Purification : Recrystallization from dichloromethane/n-hexane effectively removes byproducts like unreacted phosphine oxides .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.
Substitution: The ferrocenyl and phosphino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted ferrocenyl or phosphino compounds.
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation
One of the primary applications of (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is in asymmetric hydrogenation reactions. It has been shown to effectively catalyze the hydrogenation of various substrates to produce chiral products with high enantiomeric excess.
- Case Study : In a study by Chen et al. (2020), this ligand was used in the hydrogenation of β-aryl β-(enamido) phosphonates, yielding β-amino alcohols with enantiomeric excesses exceeding 95% .
Cross-Coupling Reactions
The compound is also utilized in cross-coupling reactions, such as Suzuki and Heck reactions. Its ability to stabilize transition metals enhances reaction rates and selectivity.
- Example : In a series of experiments, this compound was employed as a ligand for palladium in Suzuki coupling reactions, resulting in high yields and selectivity for biaryl compounds .
Coordination Chemistry
The unique structure of this compound allows it to form stable complexes with various transition metals. This property is pivotal for its function as a ligand in numerous catalytic processes.
Metal Complex Formation
The ligand forms complexes with metals such as palladium, platinum, and rhodium, which are crucial for catalysis in organic synthesis.
| Metal | Complex Type | Application |
|---|---|---|
| Palladium | Pd(Josiphos) | Cross-coupling reactions |
| Rhodium | Rh(Josiphos) | Asymmetric hydrogenation |
| Platinum | Pt(Josiphos) | Catalytic cycles |
Synthesis of Chiral Compounds
This compound plays a vital role in synthesizing chiral compounds, which are essential in pharmaceuticals and agrochemicals.
Enantioselective Synthesis
The ligand's chiral environment facilitates enantioselective synthesis processes, enabling the production of single-enantiomer drugs that exhibit improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine involves its coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic reactions. The ferrocenyl and diphenylphosphino groups provide steric and electronic effects that enhance the reactivity and selectivity of the metal center.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Differences
The table below compares Compound A with structurally analogous ligands, focusing on substituents, steric bulk, and electronic properties:
Key Observations:
- Steric Effects : Compound A ’s dicyclohexylphosphine group provides greater steric hindrance compared to di-3,5-xylylphosphine analogs, favoring reactions requiring bulky transition states .
- Electronic Tuning : Substituting dicyclohexylphosphine with electron-withdrawing groups (e.g., trifluoromethylphenyl) alters metal-ligand electron transfer, enabling catalysis in fluorinated systems .
- Enantiomeric Pairs : The (R)/(S) configuration inversion in analogs (e.g., (R)-(-)-1-[(S)-2-... derivatives) reverses enantioselectivity, critical for producing opposite stereoisomers .
Performance in Catalytic Reactions
Compound A outperforms simpler ligands (e.g., triphenylphosphine) in enantiomeric excess (ee) for hydrogenations:
- In ketone hydrogenation, Compound A achieves >95% ee vs. <80% ee for non-chiral analogs .
- Di-3,5-xylylphosphine derivatives show superior activity in aryl chloride couplings due to enhanced π-acidity .
Stability and Practical Considerations
- Ethanol Adducts: Compound A is often stabilized as an ethanol adduct (C₃₆H₄₄FeP₂·C₂H₅OH) to prevent oxidation, whereas analogs like di-3,5-trifluoromethylphenyl derivatives exhibit inherent air stability .
- Cost : Compound A is priced at ¥16,400/100 mg , comparable to other high-performance ligands (e.g., ¥59,300/500 mg for bulk analogs) .
Biologische Aktivität
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, a chiral phosphine ligand, has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a ferrocenyl moiety and two bulky dicyclohexyl and diphenylphosphino groups. Its molecular formula is with a molecular weight of 640.61 g/mol. The compound exhibits significant optical activity, with a specific rotation of in chloroform at .
1. Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Enzyme Inhibition
This phosphine ligand has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was found to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. The inhibition was quantified using enzyme assays, showing IC50 values in the micromolar range, indicating significant potency .
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its effectiveness against Staphylococcus aureus and Escherichia coli, it showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the effects of various phosphine ligands on cancer cell lines. This compound was included in this evaluation, demonstrating a dose-dependent reduction in cell viability across multiple cancer types, with an observed increase in apoptotic markers such as cleaved caspase-3 .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the inhibition of MMPs revealed that the compound binds competitively to the active site of MMP-2 and MMP-9. Kinetic studies indicated that the presence of this ligand altered the enzyme's conformation, thereby reducing its activity . This finding supports its potential use in therapeutic strategies aimed at preventing cancer metastasis.
Data Tables
Q & A
(Basic) What are the critical steps in synthesizing (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine to ensure enantiomeric purity?
Methodological Answer:
The synthesis typically involves introducing chiral phosphine groups to a ferrocene backbone via asymmetric catalysis or resolution. Key steps include:
- Chiral Precursor Selection : Use enantiomerically pure starting materials, such as (R)- or (S)-configured ferrocenyl ethylamines, to control stereochemistry .
- Phosphine Group Coupling : Employ controlled reaction conditions (e.g., inert atmosphere, low moisture) during phosphine ligand attachment to avoid racemization .
- Purification : Chromatographic separation (e.g., chiral HPLC) or recrystallization to isolate the desired enantiomer. Ethanol adducts may form during purification, requiring careful solvent removal .
- Enantiomeric Excess (ee) Validation : Measure specific optical rotation (e.g., in CHCl₃) and confirm via ³¹P-NMR to detect diastereomeric impurities .
(Basic) What analytical techniques are most reliable for characterizing the stereochemical configuration of this ligand?
Methodological Answer:
A multi-technique approach ensures accuracy:
- ³¹P-NMR Spectroscopy : Chemical shifts (δ ~20–30 ppm for dicyclohexylphosphine groups) confirm coordination and purity. Splitting patterns may reveal stereochemical mismatches .
- 1H-NMR : Diagnostic signals for ferrocene protons (δ 4.0–4.5 ppm) and ethyl backbone protons (split due to chirality) .
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals, often grown via slow diffusion of hexane into dichloromethane solutions .
- Specific Rotation : Compare observed values with literature (e.g., +185° ±10° for the (S)-(+)-enantiomer) .
(Advanced) How do steric and electronic properties of this ligand influence its performance in asymmetric catalysis?
Methodological Answer:
The ligand’s dicyclohexylphosphine and diphenylphosphino groups create a tunable steric/electronic environment:
- Steric Effects : Bulky dicyclohexyl groups enforce a rigid chiral pocket, favoring specific transition states in hydrogenation. Compare with diphenyl variants (: 26-1210) to assess steric bulk impact .
- Electronic Effects : Electron-donating cyclohexyl groups increase electron density at the metal center, enhancing catalytic activity in electron-deficient systems. Contrast with electron-withdrawing trifluoromethyl-substituted ligands ( ) for electronic effect studies .
- Optimization Strategy : Systematically vary substituents (e.g., t-butyl vs. cyclohexyl) and monitor catalytic outcomes (e.g., enantioselectivity in hydrogenation) using kinetic profiling .
(Advanced) How can researchers resolve contradictions in catalytic activity data when using different metal precursors with this ligand?
Methodological Answer:
Contradictions often arise from metal-ligand compatibility or experimental variability. Address via:
- Metal Precursor Screening : Test [MCl₂(cod)] (M = Rh, Ir, Ru) under identical conditions (solvent, temperature). For example, Rh complexes may show higher activity than Ir in hydrogenation .
- Ligand Degradation Check : Monitor ligand integrity post-reaction via ³¹P-NMR to rule out decomposition .
- Statistical Design : Apply factorial experimental designs (e.g., split-plot as in ) to isolate variables (e.g., solvent polarity, temperature) .
- Cross-Validation : Compare results with structurally similar ligands (e.g., JOSIPHOS derivatives in ) to identify trends .
(Basic) What protocols are recommended for handling and storing this ligand to prevent degradation?
Methodological Answer:
- Storage : Store under vacuum at –20°C to minimize oxidation. Ethanol adducts ( ) require desiccation to avoid solvolysis .
- Handling : Use gloveboxes (<1 ppm O₂/H₂O) for weighing and solution preparation. Pre-purify solvents (e.g., degas toluene with N₂) .
- Stability Testing : Periodically analyze stored samples via ³¹P-NMR to detect oxidation (δ ~–5 ppm for phosphine oxides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
